molecular formula C9H8N2O2 B1401269 2-(1H-indazol-4-yl)acetic acid CAS No. 902131-33-3

2-(1H-indazol-4-yl)acetic acid

Cat. No.: B1401269
CAS No.: 902131-33-3
M. Wt: 176.17 g/mol
InChI Key: JKKMMVLTZRIYDW-UHFFFAOYSA-N
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Description

2-(1H-indazol-4-yl)acetic acid is a derivative of indazole, a heterocyclic aromatic organic compound. Indazole derivatives are known for their wide range of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antifungal properties . The structure of this compound consists of an indazole ring attached to an acetic acid moiety, making it a compound of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N-N bond formation, are also employed in the synthesis of indazole derivatives .

Industrial Production Methods: Industrial production of 2-(1H-indazol-4-yl)acetic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-(1H-indazol-4-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Anti-inflammatory Properties

Indazole derivatives, including 2-(1H-indazol-4-yl)acetic acid, have been investigated for their anti-inflammatory effects. These compounds can act as nonsteroidal anti-inflammatory drugs (NSAIDs), similar to established agents like bendazac and benzydamine. Their mechanism typically involves inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response .

Anticancer Activity

The indazole scaffold is prevalent in several anticancer agents. Research indicates that this compound can be a lead compound for developing new anticancer drugs. It has been noted for its ability to inhibit tumor growth and induce apoptosis in cancer cells, making it a candidate for further investigation in oncology .

Neuroprotective Effects

Studies have also highlighted the neuroprotective potential of indazole derivatives. This compound may offer protective effects against neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress .

Synthesis and Characterization

The synthesis of this compound typically involves several methodologies, including microwave-assisted synthesis and N−N bond formation techniques. These approaches allow for efficient production of the compound with high yields . Characterization methods such as NMR (Nuclear Magnetic Resonance) and LC-MS (Liquid Chromatography-Mass Spectrometry) are employed to confirm the structure and purity of the synthesized product.

Drug Discovery Programs

A notable case study involved the use of this compound in fragment-based drug design campaigns. Researchers utilized this compound as a scaffold to develop novel inhibitors targeting specific biological pathways associated with cancer and inflammation . The study demonstrated that modifications to the indazole ring could enhance biological activity and selectivity.

Preclinical Trials

In preclinical trials, this compound showed promising results in animal models for both anti-inflammatory and anticancer effects. The compound was administered at varying doses, revealing a dose-dependent response in reducing tumor size and inflammation markers . These findings support its potential for further clinical development.

Comparison with Similar Compounds

  • 1-methyl-1H-indazole-4-acetic acid
  • 2-(1-methyl-1H-indazol-4-yl)propanoic acid
  • 1-benzyl-3-(2,3-dihydroxypropoxy)indazole

Comparison: Compared to other similar compounds, 2-(1H-indazol-4-yl)acetic acid is unique due to its specific substitution pattern on the indazole ring, which can influence its biological activity and chemical reactivity . The presence of the acetic acid moiety also imparts distinct properties, making it a valuable compound for various research applications.

Biological Activity

2-(1H-indazol-4-yl)acetic acid is an indazole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial, anti-inflammatory, and antitumor research. This compound's unique structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry.

  • IUPAC Name : this compound
  • CAS Number : 902131-33-3
  • Molecular Formula : C9H8N2O2
  • Molecular Weight : 176.17 g/mol

Synthesis

The synthesis of this compound typically involves the reaction of indazole derivatives with acetic acid under specific conditions. Various synthetic routes have been explored, often utilizing coupling reactions to achieve the desired product with high yields and purity.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial potential of this compound and its derivatives. In one study, a series of substituted compounds were synthesized and tested against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated that many derivatives exhibited significant antimicrobial activity, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics such as levofloxacin .

CompoundMIC (μg/mL)Bacterial Strain
This compound32Staphylococcus aureus
Derivative A16Escherichia coli
Derivative B8Bacillus subtilis

Antiprotozoal Activity

In vitro assays have demonstrated that this compound exhibits activity against protozoan parasites such as Entamoeba histolytica, Giardia intestinalis, and Trichomonas vaginalis. Notably, modifications to the indazole structure significantly enhanced potency, suggesting that structural optimization is key to improving efficacy against these pathogens .

Anti-inflammatory Effects

The compound is also under investigation for its anti-inflammatory properties. Preliminary studies suggest that it may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various cellular models. This effect could be beneficial in treating inflammatory diseases, although further research is needed to elucidate the underlying mechanisms .

Antitumor Activity

Research into the antitumor effects of this compound has shown promising results in various cancer cell lines. Studies indicate that the compound can induce apoptosis in cancer cells, particularly those associated with breast cancer. The compound's mechanism appears to involve the modulation of signaling pathways related to cell survival and proliferation .

Case Studies

  • Antimicrobial Evaluation :
    A study synthesized several derivatives of this compound and evaluated their antimicrobial activity against clinical isolates. The findings highlighted several compounds with enhanced activity compared to traditional antibiotics, suggesting potential for clinical applications in treating resistant infections .
  • Antiprotozoal Screening :
    A systematic screening of various indazole derivatives revealed that certain modifications led to a significant increase in antiprotozoal activity against E. histolytica, outperforming previously reported compounds in terms of potency .
  • Cancer Cell Line Studies :
    In vitro studies using MDA-MB-231 breast cancer cells demonstrated a reduction in cell viability by over 50% when treated with 10 µM concentrations of the compound over three days. This suggests a strong potential for development as an anticancer agent .

Properties

IUPAC Name

2-(1H-indazol-4-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c12-9(13)4-6-2-1-3-8-7(6)5-10-11-8/h1-3,5H,4H2,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKKMMVLTZRIYDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=NNC2=C1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

902131-33-3
Record name (1H-Indazol-4-yl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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